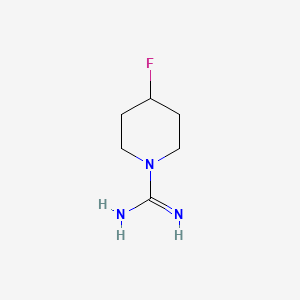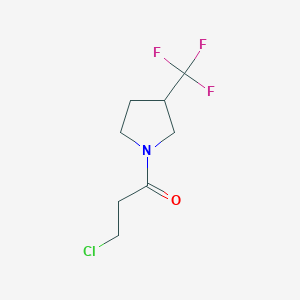
3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives have been reported to exhibit a wide range of biological activities . The design of new molecules often starts by studying the binding conformation of existing compounds .科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including structures similar to "3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one," have been extensively studied for their potential in treating human diseases. The interest in pyrrolidine-based compounds is due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage, which is critical for the development of bioactive molecules with target selectivity. Pyrrolidine derivatives have been reported to exhibit a range of biological activities, underscoring their significance in medicinal chemistry (Li Petri et al., 2021).
Catalysis and Chemical Routes
Research has also explored the catalytic processes involving compounds structurally related to "3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one," particularly in the context of producing 1,3-propanediol from glycerol. This area of study highlights the significance of such compounds in enhancing competitiveness in the chemical market by evaluating process variables and the influence of active acid and metallic phases on activity and selectivity (da Silva Ruy et al., 2020).
Chemical Inhibition and Metabolism Studies
The role of chemical inhibitors, including those related to the structure of "3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one," in modulating cytochrome P450 isoforms has been re-evaluated, providing insights into the selectivity and potency of these inhibitors. This research is crucial for understanding drug-drug interactions and the metabolism of various pharmaceuticals (Khojasteh et al., 2011).
Environmental and Sustainability Applications
Studies on the downstream processing of biologically produced diols, such as 1,3-propanediol, highlight the environmental and sustainability aspects of using such compounds. The research emphasizes the need for improved recovery and purification methods to reduce production costs and enhance the sustainability of biologically produced chemicals (Xiu & Zeng, 2008).
将来の方向性
The pyrrolidine ring and its derivatives, including 3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, have a wide range of applications in drug discovery and development . The future directions in this field may involve the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
3-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO/c9-3-1-7(14)13-4-2-6(5-13)8(10,11)12/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSRTNHOLGMXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



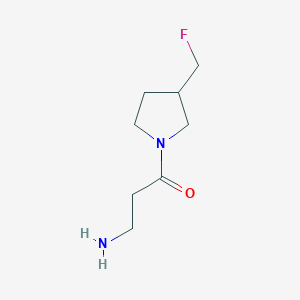



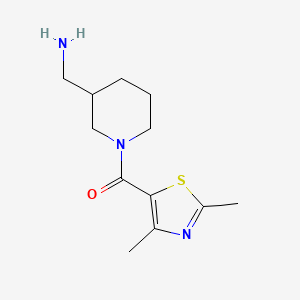

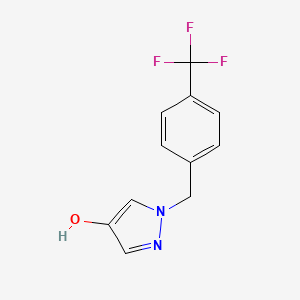
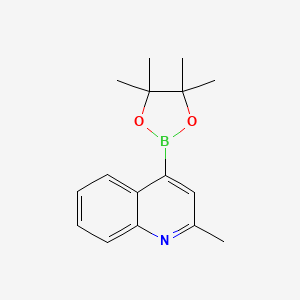
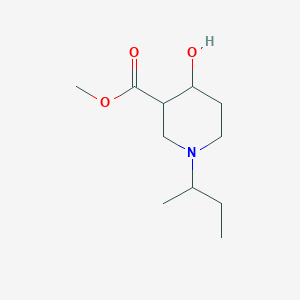
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)

